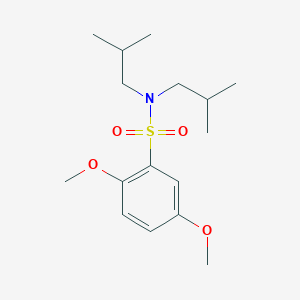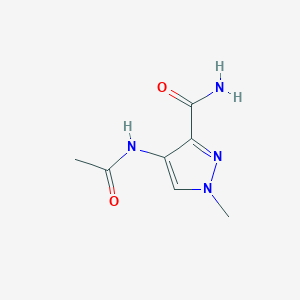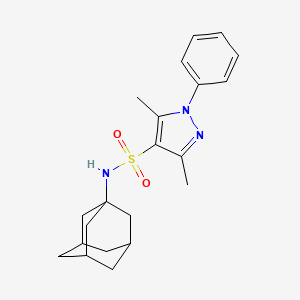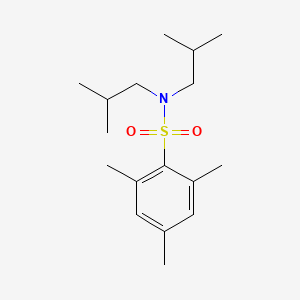
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as BDB, is a chemical compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which plays a crucial role in various physiological and neurological processes. BDB has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide acts as a potent and selective agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to various physiological and neurological effects. 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which play a crucial role in various physiological and neurological processes.
Biochemical and Physiological Effects:
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which play a crucial role in various physiological and neurological processes. 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has also been shown to increase heart rate, blood pressure, and body temperature, which are all physiological effects of its activation of the serotonin 5-HT2A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide in lab experiments is its potent and selective agonist activity on the serotonin 5-HT2A receptor. This makes it a useful tool for studying the receptor and its role in various physiological and neurological processes. However, one of the limitations of using 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide is its potential toxicity and adverse effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide. One of the directions is the development of new compounds that have similar or improved activity on the serotonin 5-HT2A receptor. Another direction is the study of the potential therapeutic use of 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide and related compounds in the treatment of various neurological disorders. Additionally, the study of the interaction between 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide and other neurotransmitter systems such as the dopamine and norepinephrine systems is another potential future direction.
Méthodes De Synthèse
The synthesis of 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-methylpropan-2-amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide in its pure form.
Applications De Recherche Scientifique
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has also been used in the study of the serotonin 5-HT2A receptor and its role in various physiological processes such as sleep, appetite, mood, and cognition.
Propriétés
IUPAC Name |
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4S/c1-12(2)10-17(11-13(3)4)22(18,19)16-9-14(20-5)7-8-15(16)21-6/h7-9,12-13H,10-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNRSLVRZFWUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)



![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)






